N'-[(E)-biphenyl-4-ylmethylidene]-2-phenylquinoline-4-carbohydrazide
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Overview
Description
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-phenyl-4-quinolinecarbohydrazide is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation of biphenyl-4-carbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction conditions may vary, but common parameters include heating the reaction mixture to around 60-80°C for several hours.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-phenyl-4-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the biphenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-phenyl-4-quinolinecarbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-phenyl-4-quinolinecarbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, by inhibiting their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[2,5-dimethoxyphenyl]methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-[4-fluorophenyl]methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-[4-ethoxyphenyl]methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-phenyl-4-quinolinecarbohydrazide is unique due to its specific structural features, such as the presence of both biphenyl and quinoline moieties. These features enhance its ability to form stable complexes and interact with various biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C29H21N3O |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-phenyl-N-[(E)-(4-phenylphenyl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C29H21N3O/c33-29(32-30-20-21-15-17-23(18-16-21)22-9-3-1-4-10-22)26-19-28(24-11-5-2-6-12-24)31-27-14-8-7-13-25(26)27/h1-20H,(H,32,33)/b30-20+ |
InChI Key |
IFQLMFLYCDVHLQ-TWKHWXDSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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